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Compound of Interest

Compound Name: Influenza A NP (366-374)

Cat. No.: B12375292

Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed guide for the generation, expansion, and

characterization of T-cell lines specific for the influenza A virus nucleoprotein (NP) epitope NP

(366-374). The protocols outlined below are synthesized from established research

methodologies and are intended for professionals in immunology and drug development.

Introduction
The influenza nucleoprotein (NP) is a highly conserved internal viral protein, making it a key

target for T-cell-mediated immunity. The NP (366-374) peptide (sequence ASNENMETM in H-

2b mice) is an immunodominant epitope that elicits a robust CD8+ T-cell response. Generating

T-cell lines specific for this epitope is crucial for studying T-cell activation, cytotoxicity, and

memory, as well as for the development of novel influenza vaccines and T-cell-based therapies.

These protocols will detail the in vivo priming of NP (366-374) specific T-cells in a murine

model, followed by their in vitro isolation, expansion, and functional characterization.
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The following tables summarize quantitative data on the frequency and function of NP (366-

374) specific T-cells generated under different experimental conditions as reported in the

literature.

Table 1: In Vivo Frequency of NP (366-374) Specific CD8+ T-Cells Following Influenza A Virus

Infection in C57BL/6 Mice.

Tissue
Time Post-
Infection

Percentage of
CD8+ T-Cells

Absolute
Number of
Cells

Citation

Spleen Day 8 Dose-dependent Not specified [1]

Spleen Day 10 (Primary) ~3% Not specified [2]

Spleen
Day 10

(Secondary)
~30% Not specified [2]

Bronchoalveolar

Lavage (BAL)
Day 10 (Primary) ~12.5% Not specified [3]

Bronchoalveolar

Lavage (BAL)

Secondary

Challenge
>70% Not specified [3]

Mediastinal

Lymph Node

(MLN)

Day 10

(Secondary)
13 ± 1% Not specified [2]

Spleen
Day 29

(Secondary)
15 ± 10% Not specified [2]

Spleen
Day 42

(Secondary)
17 ± 5% Not specified [2]

Spleen
Day 62

(Secondary)
10 ± 9% Not specified [2]

Spleen
Day 100

(Secondary)
7 ± 4% Not specified [2]

Table 2: In Vitro Cytokine Production by NP (366-374) Stimulated CD8+ T-Cells.
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Cell Source Stimulation

Cytokine
Producing
Cells (% of
CD8+)

Cytokines
Measured

Citation

Splenocytes

(A/PR8/full NS

immunized)

NP (366-374)

peptide (6h)
9.4 ± 1.5%

IFN-γ, IL-2, TNF-

α
[1]

Splenocytes

(A/PR8/NS124

immunized)

NP (366-374)

peptide (6h)
14.0 ± 1.3%

IFN-γ, IL-2, TNF-

α
[1]

Experimental Protocols
Protocol 1: In Vivo Priming of NP (366-374) Specific T-
Cells in Mice
This protocol describes the generation of an NP (366-374) specific T-cell response in C57BL/6

mice through infection with influenza A virus.

Materials:

C57BL/6 mice (6-8 weeks old)

Influenza A virus (e.g., A/PR8/34 (H1N1) or A/HKx31 (H3N2))

Phosphate Buffered Saline (PBS), sterile

Anesthetic (e.g., isoflurane)

Procedure:

Virus Preparation: Dilute the influenza A virus stock to the desired concentration in sterile

PBS. The optimal immunizing dose may need to be determined empirically, but a starting

point could be a sublethal dose that induces a robust immune response.[1]
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Anesthesia: Anesthetize the C57BL/6 mice using a calibrated vaporizer with isoflurane or

another appropriate anesthetic.

Intranasal Infection: Once the mice are fully anesthetized, administer the virus dilution

intranasally (i.n.). Typically, a volume of 20-50 µl is administered to the nares.

Monitoring: Monitor the mice daily for weight loss and signs of illness. The peak of the

primary CD8+ T-cell response in the spleen and lungs typically occurs between 8 and 10

days post-infection.[1][2]

Tissue Harvesting: At the desired time point, euthanize the mice and harvest spleens,

mediastinal lymph nodes, and lungs for T-cell isolation.

Protocol 2: Isolation and In Vitro Stimulation of NP (366-
374) Specific T-Cells
This protocol details the isolation of lymphocytes and their subsequent in vitro stimulation to

identify and expand NP (366-374) specific T-cells.

Materials:

Harvested tissues (spleen, lymph nodes) from immunized mice

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine,

100 U/ml penicillin, 100 µg/ml streptomycin, and 50 µM 2-mercaptoethanol

NP (366-374) peptide (ASNENMETM), purity >90%

Brefeldin A

Recombinant human Interleukin-2 (IL-2)

Ficoll-Paque or Lympholyte-M for lymphocyte separation

Cell strainers (70 µm)

Procedure:
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Cell Suspension Preparation:

Spleen/Lymph Nodes: Mechanically dissociate the spleen and/or lymph nodes in RPMI

1640 medium. Pass the cell suspension through a 70 µm cell strainer to obtain a single-

cell suspension.

Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer (e.g., ACK lysis buffer).

Lymphocyte Isolation (Optional): For a purer lymphocyte population, perform density

gradient centrifugation using Ficoll-Paque or Lympholyte-M.

Cell Plating: Resuspend the lymphocytes in complete RPMI 1640 medium and plate them in

a 24-well or 96-well plate at a density of 2 x 10^6 cells/ml.

Peptide Stimulation: Add the NP (366-374) peptide to the cell culture at a final concentration

of 1-10 µg/ml.[1]

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.

For Cytokine Analysis (Short-term): For intracellular cytokine staining, add Brefeldin A (to

inhibit protein secretion) for the final 4-6 hours of a 6-hour stimulation period.[1][3]

For T-Cell Line Expansion (Long-term):

After 24 hours of stimulation, add recombinant human IL-2 to the culture at a

concentration of 10-20 U/ml.

Every 2-3 days, split the cultures and add fresh medium containing IL-2.

Restimulate the T-cell line with peptide-pulsed, irradiated splenocytes (as antigen-

presenting cells) every 7-14 days to maintain antigen-specificity and promote expansion.

Protocol 3: Characterization of NP (366-374) Specific T-
Cell Lines
This protocol describes the methods to confirm the specificity and functionality of the generated

T-cell line.
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Materials:

Generated NP (366-374) specific T-cell line

H-2Db NP (366-374) Tetramer-PE

Anti-CD8 antibody (e.g., CD8-FITC)

Anti-IFN-γ, anti-TNF-α, anti-IL-2 antibodies for intracellular staining

Fixation/Permeabilization buffers for flow cytometry

Flow cytometer

Procedure:

Tetramer Staining:

Resuspend 1 x 10^6 cells from the T-cell line in FACS buffer.

Add the H-2Db NP (366-374) tetramer and incubate at room temperature for 30-60

minutes.[4][5]

Add a fluorescently labeled anti-CD8 antibody and incubate on ice for 30 minutes.

Wash the cells and analyze by flow cytometry to determine the percentage of CD8+ T-cells

that are specific for the NP (366-374) epitope.

Intracellular Cytokine Staining (ICS):

Restimulate the T-cell line with the NP (366-374) peptide for 6 hours, with Brefeldin A

added for the last 4-6 hours.

Stain for surface markers (e.g., CD8).

Fix and permeabilize the cells using a commercial kit.

Stain for intracellular cytokines (IFN-γ, TNF-α, IL-2).
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Analyze by flow cytometry to assess the functional capacity of the T-cell line upon antigen

recognition.[1]

Cytotoxicity Assay (Optional):

Co-culture the NP (366-374) specific T-cell line with target cells (e.g., peptide-pulsed RMA-

S cells) that have been labeled with a fluorescent dye (e.g., CFSE) or a radioactive

isotope (e.g., 51Cr).

Measure the release of the dye or isotope from the target cells as an indicator of T-cell-

mediated lysis.

Experimental Workflows and Signaling Pathways
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Caption: Workflow for generating NP (366-374) specific T-cell lines.
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Caption: Simplified TCR signaling pathway upon NP (366-374) recognition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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